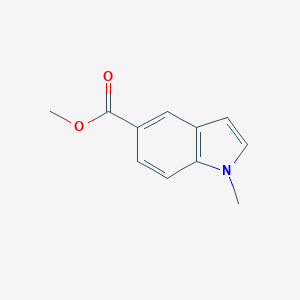
Methyl 1-methyl-1H-indole-5-carboxylate
Overview
Description
Methyl 1-methyl-1H-indole-5-carboxylate is an indolyl carboxylic acid . It is a substituted 1H-indole that can be prepared by the esterification of indole-5-carboxylic acid . It has been assessed for its efficacy as a substrate for indigoid generation .
Synthesis Analysis
Methyl 1-methyl-1H-indole-5-carboxylate can be prepared by the esterification of indole-5-carboxylic acid . Another method of synthesis involves N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .
Molecular Structure Analysis
The molecular formula of Methyl 1-methyl-1H-indole-5-carboxylate is C10H9NO2 . The InChI code is 1S/C10H9NO2/c1-13-10(12)8-2-3-9-7(6-8)4-5-11-9/h2-6,11H,1H3 .
Chemical Reactions Analysis
Methyl 1-methyl-1H-indole-5-carboxylate is used in the preparation of diazaspiro ROCK inhibitors, which are used for treating diseases .
Physical And Chemical Properties Analysis
Methyl 1-methyl-1H-indole-5-carboxylate has a molecular weight of 175.18 g/mol . It is a solid at room temperature .
Scientific Research Applications
Biosynthesis of Protein Kinase Inhibitors
“Methyl 1-methyl-1H-indole-5-carboxylate” is used as a reactant in the biosynthesis of inhibitors of protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). Inhibition of these enzymes can be beneficial in diseases such as cancer, where certain protein kinases are overactive .
Metal-Free Friedel-Crafts Alkylation
This compound is also used as a reactant in metal-free Friedel-Crafts alkylation . The Friedel-Crafts alkylation is a method of introducing alkyl groups into aromatic rings. This reaction is important in the synthesis of a wide variety of organic compounds .
Preparation of Diphenylsulfonium Ylides
“Methyl 1-methyl-1H-indole-5-carboxylate” is used in the preparation of diphenylsulfonium ylides from Martin’s sulfurane . Ylides are used in organic synthesis to make carbon-carbon bonds, and diphenylsulfonium ylides are particularly useful in the synthesis of complex organic molecules .
Cross Dehydrogenative Coupling Reactions
This compound is used as a reactant in cross dehydrogenative coupling reactions . These reactions are a type of carbon-carbon bond-forming reaction that involves the oxidation of two different carbon atoms to form a new bond .
Synthesis of Indirubin Derivatives
“Methyl 1-methyl-1H-indole-5-carboxylate” is used in the synthesis of indirubin derivatives . Indirubin, a natural isomer of indigo, has been used in traditional Chinese medicine for centuries and has recently been studied for its potential anti-cancer properties .
Preparation of Aminoindolylacetates
Lastly, this compound is used in the preparation of aminoindolylacetates . These compounds are of interest due to their potential biological activities .
Safety and Hazards
Future Directions
Indole derivatives, including Methyl 1-methyl-1H-indole-5-carboxylate, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules, providing a valuable idea for treatment and binding with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Mechanism of Action
Target of Action
Methyl 1-methyl-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
properties
IUPAC Name |
methyl 1-methylindole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-6-5-8-7-9(11(13)14-2)3-4-10(8)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJMGOYLSMSMCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443375 | |
| Record name | Methyl 1-methyl-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methyl-1H-indole-5-carboxylate | |
CAS RN |
128742-76-7 | |
| Record name | Methyl 1-methyl-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B170712.png)
![8-Benzyl-4-(cyclohexylamino)-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B170715.png)

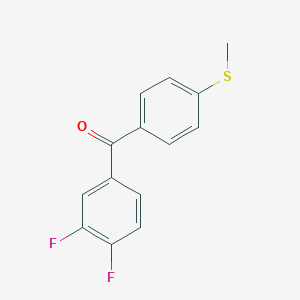


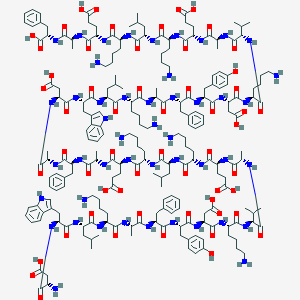
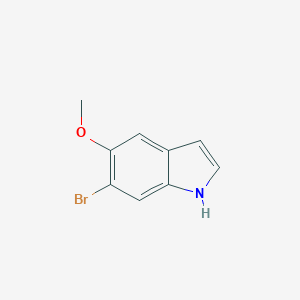
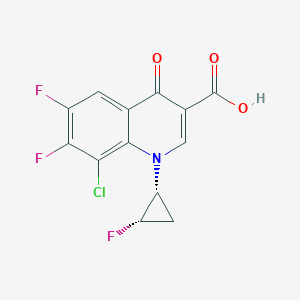
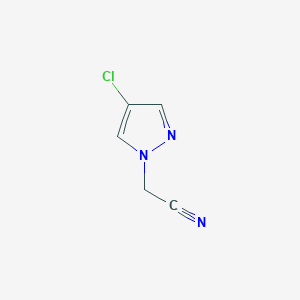
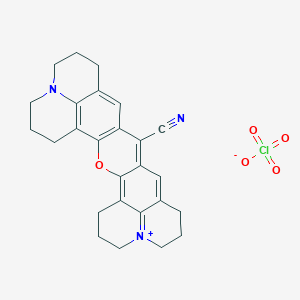

![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid](/img/structure/B170775.png)